Ethyl 5-acetyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound with a complex structure It belongs to the thiophene family, which is known for its aromatic properties and presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents and appropriate carbon sources.
Introduction of Functional Groups: The acetyl, fluorophenoxy, and propanamido groups are introduced through a series of substitution and coupling reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the fluorophenoxy group can be introduced using nucleophilic aromatic substitution.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic semiconductors.
Biological Studies: It can be used to study the interaction of thiophene derivatives with biological systems, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-2-[2-(2,4-DIFLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL (2-AMINO-5-FLUOROPHENOXY)ACETATE
Uniqueness
ETHYL 5-ACETYL-2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, can significantly influence its reactivity and interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C19H20FNO5S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[2-(4-fluorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H20FNO5S/c1-5-25-19(24)15-10(2)16(11(3)22)27-18(15)21-17(23)12(4)26-14-8-6-13(20)7-9-14/h6-9,12H,5H2,1-4H3,(H,21,23) |
InChI Key |
BBPQUHIDGLMQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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